
3,3'-Sulfanediylbis(5-bromo-2-phenyl-1H-inden-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Sulfanediylbis(5-bromo-2-phenyl-1H-inden-1-one) is a complex organic compound that features a unique structure with two 5-bromo-2-phenyl-1H-inden-1-one units connected by a sulfanediyl (sulfur) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis(5-bromo-2-phenyl-1H-inden-1-one) typically involves the following steps:
Formation of 5-bromo-2-phenyl-1H-inden-1-one: This can be achieved through the bromination of 2-phenyl-1H-inden-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Coupling Reaction: The two 5-bromo-2-phenyl-1H-inden-1-one units are then coupled using a sulfur source such as thiourea or elemental sulfur under appropriate conditions to form the sulfanediyl bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,3’-Sulfanediylbis(5-bromo-2-phenyl-1H-inden-1-one) can undergo various chemical reactions, including:
Oxidation: The sulfur bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridge, yielding the individual 5-bromo-2-phenyl-1H-inden-1-one units.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 5-bromo-2-phenyl-1H-inden-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 3,3’-Sulfanediylbis(5-bromo-2-phenyl-1H-inden-1-one) depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
3,3’-Sulfanediylbis(2-phenyl-1H-inden-1-one): Lacks the bromine atoms, which may affect its reactivity and applications.
5-Bromo-2-phenyl-1H-inden-1-one: The monomeric unit, which does not have the sulfanediyl bridge.
Properties
CAS No. |
62497-49-8 |
|---|---|
Molecular Formula |
C30H16Br2O2S |
Molecular Weight |
600.3 g/mol |
IUPAC Name |
5-bromo-3-(6-bromo-3-oxo-2-phenylinden-1-yl)sulfanyl-2-phenylinden-1-one |
InChI |
InChI=1S/C30H16Br2O2S/c31-19-11-13-21-23(15-19)29(25(27(21)33)17-7-3-1-4-8-17)35-30-24-16-20(32)12-14-22(24)28(34)26(30)18-9-5-2-6-10-18/h1-16H |
InChI Key |
YHNXVCKTKDYLAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C2=O)C=CC(=C3)Br)SC4=C(C(=O)C5=C4C=C(C=C5)Br)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)
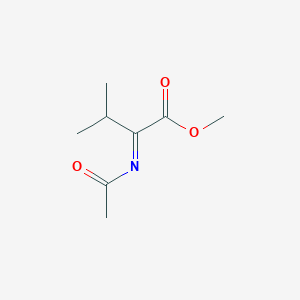
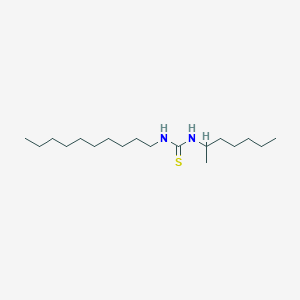
![Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester](/img/structure/B14514049.png)
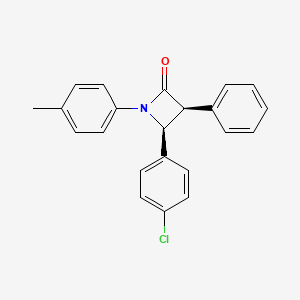
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
![Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid](/img/structure/B14514071.png)
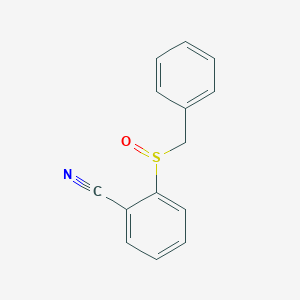
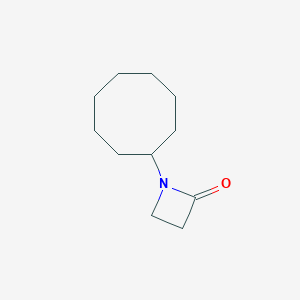
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)

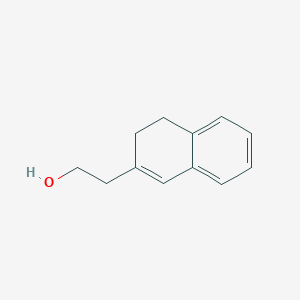
![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)
